3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Conformational analysis Ring-size SAR Kinase inhibitor design

3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034383-14-5; molecular formula C₁₂H₁₃N₃O₅; MW 279.252 g/mol) is a synthetic heterocyclic compound comprising three distinct ring systems: a 5-methylisoxazole moiety linked via a carbonyl bridge to a pyrrolidine ring, which is in turn N-substituted with an oxazolidine-2,4-dione core. The oxazolidine-2,4-dione scaffold is a recognized pharmacophore in medicinal chemistry, with demonstrated utility in serine protease inhibition, kinase inhibitor design, and antibacterial development.

Molecular Formula C12H13N3O5
Molecular Weight 279.252
CAS No. 2034383-14-5
Cat. No. B2990928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS2034383-14-5
Molecular FormulaC12H13N3O5
Molecular Weight279.252
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCC(C2)N3C(=O)COC3=O
InChIInChI=1S/C12H13N3O5/c1-7-4-9(13-20-7)11(17)14-3-2-8(5-14)15-10(16)6-19-12(15)18/h4,8H,2-3,5-6H2,1H3
InChIKeyLVJOAUBFZPWSDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034383-14-5): Structural Identity, Physicochemical Baseline, and Procurement Context


3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034383-14-5; molecular formula C₁₂H₁₃N₃O₅; MW 279.252 g/mol) is a synthetic heterocyclic compound comprising three distinct ring systems: a 5-methylisoxazole moiety linked via a carbonyl bridge to a pyrrolidine ring, which is in turn N-substituted with an oxazolidine-2,4-dione core [1]. The oxazolidine-2,4-dione scaffold is a recognized pharmacophore in medicinal chemistry, with demonstrated utility in serine protease inhibition, kinase inhibitor design, and antibacterial development [2]. This specific compound carries an N-acyl substitution pattern (5-methylisoxazole-3-carbonyl) on the pyrrolidine nitrogen that distinguishes it from other N-acyl, N-sulfonyl, or unsubstituted analogs within the oxazolidine-2,4-dione class [3]. As of the most recent ChEMBL and publication database surveys, no target-specific bioactivity data (IC₅₀, Kᵢ, MIC) have been reported for this exact compound, and it is primarily available as a research-grade building block with typical vendor-specified purity of 95% [1].

Why 3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Cannot Be Interchanged with Other Oxazolidine-2,4-dione or Isoxazole-Pyrrolidine Analogs


The oxazolidine-2,4-dione scaffold exhibits pronounced sensitivity to N-substitution, with the nature of the N-acyl or N-sulfonyl group being a dominant determinant of inhibitory potency and target selectivity [1]. Published structure-activity relationship (SAR) data for N-acyl oxazolidine-2,4-diones demonstrate that even modest changes in the N-acyl moiety produce large effects on second-order inactivation rate constants against serine proteases, with N-acyl variants functioning as pseudo-irreversible inhibitors while other substitution patterns yield weak or negligible activity [1]. Furthermore, the pyrrolidine ring size (five-membered) in this compound confers distinct conformational constraints compared to azetidine (four-membered) analogs bearing otherwise identical isoxazole-carbonyl and oxazolidine-2,4-dione substituents [2]. These ring-size differences alter the spatial orientation of the oxazolidine-2,4-dione warhead relative to target active sites, meaning that procurement of an azetidine-containing surrogate cannot replicate the binding geometry of the pyrrolidine-based compound. In the context of isoxazole-modified kinase inhibitor scaffolds, crystallographic studies confirm that the pyrrolidine ring geometry directly influences ligand positioning within the ATP-binding pocket [3]. Generic substitution without verifying the specific ring system and N-acyl identity therefore carries a high risk of target engagement failure.

Quantitative Differentiation Evidence for 3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Relative to Structural Analogs


Ring-Size Differentiation: Pyrrolidine (5-Membered) vs. Azetidine (4-Membered) Conformational Constraints and Target Binding Implications

The compound incorporates a pyrrolidine ring as the central linker between the 5-methylisoxazole-3-carbonyl group and the oxazolidine-2,4-dione core. Its closest structural isomer, 3-(1-(3,5-dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione (same molecular formula C₁₂H₁₃N₃O₅), replaces the pyrrolidine with a four-membered azetidine ring [1]. This ring-size difference produces distinct spatial geometries: the pyrrolidine ring adopts envelope or half-chair puckering conformations with a N–C₃–C₄ bond angle of approximately 104–106°, while the azetidine ring is more planar with ring strain imposing a narrower C–N–C angle of approximately 90–92° [2]. Crystallographic studies of isoxazole-pyrrolidine ligands bound to CK1δ (PDB: 6F26, 1.83 Å resolution) confirm that the pyrrolidine scaffold orients the pendant groups into the ribose pocket of the ATP-binding site, a geometry that cannot be replicated by the more compact azetidine ring system [3]. This differentiation is critical for procurement decisions where the intended application involves kinase or enzyme active-site engagement.

Conformational analysis Ring-size SAR Kinase inhibitor design Structure-based drug design

N-Acyl Substitution Identity: 5-Methylisoxazole-3-carbonyl as a Determinant of Serine Protease Inhibitory Potency

Published SAR data for the oxazolidine-2,4-dione class demonstrate that N-acyl substitution (as present in this compound via the 5-methylisoxazole-3-carbonyl group) is a critical driver of serine protease inhibitory potency, whereas N-unsubstituted and certain N-alkyl variants show substantially weaker activity [1]. In the systematic study by Santana et al. (2012), N-acyl oxazolidine-2,4-diones functioned as pseudo-irreversible inhibitors of porcine pancreatic elastase (PPE) with high second-order inactivation rate constants (kᵢₙₐcₜ/KI), while also potently inhibiting human neutrophil elastase (HNE) and proteinase-3, with weaker activity against cathepsin G [1]. The nature of the N-substituent had a large effect on inhibitory potency, with the acyl carbonyl serving as the electrophilic center for active-site serine nucleophilic attack [1]. This compound, bearing a 5-methylisoxazole-3-carbonyl N-acyl group, falls within the potent N-acyl subclass. In contrast, the unsubstituted parent scaffold 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione lacks this N-acyl warhead and would be predicted to show diminished or absent serine protease inhibition [2]. The 5-methylisoxazole heterocycle further distinguishes this compound from analogs carrying phenyl, furan, or pyridine N-acyl groups, each of which would exhibit distinct electronic and steric profiles affecting enzyme acylation rates.

Serine protease inhibition N-acyl SAR Pseudo-irreversible inhibition Elastase Neutrophil serine proteases

Physicochemical Property Differentiation: logP and Hydrogen Bonding Profile vs. 5-Bromofuran and 5-Phenylisoxazole Analogs

The target compound has a calculated logP of 0.392 and a molecular weight of 279.252 g/mol, placing it in a moderately hydrophilic region of physicochemical space [1]. This differentiates it from the 5-bromofuran analog, 3-(1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034431-22-4; MW 343.133 g/mol; contains bromine), which has higher lipophilicity (estimated logP >1.5 due to bromine substitution) and substantially greater molecular weight . The 5-methylisoxazole moiety contributes 1 hydrogen bond acceptor (oxazole O) and 1 additional heteroatom (oxazole N) compared to phenyl-substituted analogs, altering hydrogen bonding capacity without the molecular weight penalty of a 5-phenylisoxazole group [1]. The compound contains 5 hydrogen bond acceptors and an estimated 2 hydrogen bond donors, with a topological polar surface area consistent with moderate membrane permeability [1]. These properties suggest that the 5-methylisoxazole substitution provides a favorable balance of target binding potential (via heteroatom-mediated interactions) and physicochemical developability, without the excessive lipophilicity that characterizes brominated or extended aromatic analogs.

Physicochemical profiling logP Hydrogen bonding Membrane permeability Drug-likeness

Isoxazole-Pyrrolidine Scaffold Validation in Casein Kinase 1 (CK1) Inhibitor Design via X-Ray Crystallography

The isoxazole-pyrrolidine structural motif present in this compound is directly validated by X-ray crystallographic studies of related CK1δ inhibitors. Luxenburger et al. (2019) reported the modification of 3,4-diaryl-isoxazole-based CK1 inhibitors with chiral pyrrolidine scaffolds, with the ligand-CK1δ co-crystal structure (PDB: 6F26) solved at 1.83 Å resolution [1]. The crystallographic data confirmed that the isoxazole-pyrrolidine scaffold extends into the ribose pocket of the ATP-binding site, with the pyrrolidine ring serving as a critical conformational linker orienting the isoxazole pharmacophore [1]. Key compounds in this series demonstrated significant inhibitory effects in both kinase assays and cellular assays, with structure-based drug design guiding optimization [1]. While the specific CK1δ IC₅₀ values for the target compound have not been reported, the validated binding mode of the isoxazole-pyrrolidine motif in kinase active sites provides a mechanistic rationale for prioritizing this scaffold over non-isoxazole N-acyl variants (e.g., benzoyl, furan-2-carbonyl, or pyridine-2-carbonyl analogs) where kinase binding geometry has not been crystallographically confirmed [2].

Casein kinase 1 CK1δ Isoxazole inhibitors X-ray crystallography Kinase inhibitor design ATP-binding pocket

Antibacterial Activity Potential: Core Scaffold Bromination Data as a Baseline for Derivatization Strategy

The oxazolidine-2,4-dione-pyrrolidine core scaffold has demonstrated antibacterial potential upon structural elaboration. Bromination at the pyrrolidine C4 position of the parent 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione scaffold yielded analogs with minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus, representing a defined baseline for Gram-positive antibacterial activity within this chemotype . The target compound, while not brominated at C4, contains a 5-methylisoxazole-3-carbonyl N-acyl substituent that provides an alternative vector for modulating antibacterial potency through heterocycle-mediated target interactions. The oxazolidine-2,4-dione scaffold is structurally related to the oxazolidinone antibiotic class (e.g., linezolid), and oxazolidine-2,4-dione intermediates have been employed in linezolid synthetic routes [1]. Published studies on oxazolidinone derivatives bearing pyrrolidinone ring systems have demonstrated good in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria [2]. This compound's structural features—particularly the N-acyl isoxazole group—position it as a candidate for further antibacterial evaluation with a differentiated substitution pattern compared to C4-brominated analogs.

Antibacterial Gram-positive Staphylococcus aureus MIC Bromination SAR Oxazolidine scaffold

Polypharmacology Potential: Isoxazole Moiety Recognition Across Nuclear Receptors, Kinases, and Metabolic Enzymes

The 5-methylisoxazole moiety present in this compound is a privileged fragment in medicinal chemistry with documented binding interactions across multiple target classes. Isoxazole-containing compounds have been reported as ligands for farnesoid X receptor (FXR, NR1H4), peroxisome proliferator-activated receptors (PPARs), and various cytochrome P450 isoforms [1]. The ZINC database SEA (Similarity Ensemble Approach) prediction for this compound suggests potential interactions with aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in steroid hormone biosynthesis and prostate cancer [2]. This multi-target recognition potential differentiates the 5-methylisoxazole-substituted compound from analogs bearing simple benzoyl, phenylsulfonyl, or alkyl N-substituents, which would lack the heterocyclic hydrogen-bonding and π-stacking capacity of the isoxazole ring. The specific 5-methyl substitution pattern on the isoxazole further distinguishes it from 3,5-dimethylisoxazole or 5-phenylisoxazole variants, each of which would exhibit altered steric and electronic profiles affecting target engagement selectivity [1].

Polypharmacology Isoxazole pharmacophore Nuclear receptors FXR PPAR Kinase selectivity

Recommended Research and Industrial Application Scenarios for 3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034383-14-5)


Serine Protease Inhibitor Screening and Mechanistic Probe Development

Based on the established class-level evidence that N-acyl oxazolidine-2,4-diones function as pseudo-irreversible inhibitors of serine proteases including human neutrophil elastase (HNE) and proteinase-3 [1], this compound is suitable for deployment in serine protease inhibitor screening panels. Its 5-methylisoxazole-3-carbonyl N-acyl group provides a structurally distinct warhead compared to previously characterized N-acyl variants, enabling exploration of N-substituent effects on enzyme acylation rates and selectivity across the neutrophil serine protease family. The pseudo-irreversible inhibition mechanism (covalent active-site serine acylation) makes this compound valuable for developing activity-based probes and studying protease biology in inflammatory disease models [1].

Casein Kinase 1 (CK1) Isoform-Selective Inhibitor Optimization

The isoxazole-pyrrolidine scaffold is crystallographically validated for CK1δ ATP-binding site engagement (PDB: 6F26, 1.83 Å) [2]. This compound, bearing the identical isoxazole-pyrrolidine motif with a differentiated oxazolidine-2,4-dione substitution, is positioned for structure-guided optimization of CK1 isoform selectivity. The oxazolidine-2,4-dione ring provides additional hydrogen-bonding capacity that could be exploited to extend into sub-pocket regions adjacent to the ribose binding site, potentially achieving selectivity over other CK1 family members (CK1α, CK1ε) or off-target kinases. The compound can serve as a starting scaffold for fragment-growing campaigns targeting Wnt signaling, circadian rhythm, and neurodegenerative disease pathways where CK1δ is implicated [2].

Antibacterial Derivatization Starting Point with Pre-Installed Heterocyclic Functionality

With the oxazolidine-2,4-dione-pyrrolidine core scaffold demonstrating antibacterial activity upon C4 bromination (MIC = 8 μg/mL against S. aureus) [3], and the broader oxazolidinone class represented by the clinical antibiotic linezolid (MIC₉₀ = 1–4 μg/mL against staphylococci and enterococci) [4], this compound offers a pre-functionalized entry point for antibacterial SAR. The 5-methylisoxazole-3-carbonyl group is already installed, obviating the need for post-synthetic N-acylation. Structure-activity relationship studies can focus on pyrrolidine C4 modification, oxazolidine-2,4-dione C5 substitution, or isoxazole ring replacement to optimize Gram-positive potency and broaden the spectrum of activity [3].

Multi-Target Screening in Nuclear Receptor and Metabolic Enzyme Panels

The 5-methylisoxazole pharmacophore is recognized across diverse target classes including nuclear receptors (FXR, PPAR) and metabolic enzymes (AKR1C3, cytochrome P450 isoforms) [5]. This compound is suitable for inclusion in broad-panel biochemical and cellular screening campaigns aimed at identifying novel ligands for metabolic disease targets. Its moderate lipophilicity (logP = 0.392) and molecular weight (279.252 g/mol) are conducive to favorable pharmacokinetic developability, and the compound can serve as a reference standard for benchmarking isoxazole-containing screening library members in high-throughput screening (HTS) formats [5]. The ZINC SEA prediction for AKR1C3 engagement provides a specific, testable hypothesis for initial focused screening [6].

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